molecular formula C18H15NO4S B4540724 2-[[3-(1,3-Dioxoisoindoline-2-yl)propyl]thio]benzoic acid

2-[[3-(1,3-Dioxoisoindoline-2-yl)propyl]thio]benzoic acid

Cat. No.: B4540724
M. Wt: 341.4 g/mol
InChI Key: IBHRKLPMMUUGDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[3-(1,3-Dioxoisoindoline-2-yl)propyl]thio]benzoic acid is a complex organic compound characterized by the presence of a benzoic acid moiety linked to a 1,3-dioxoisoindoline group via a propylthio chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-(1,3-Dioxoisoindoline-2-yl)propyl]thio]benzoic acid typically involves the following steps:

    Formation of the 1,3-Dioxoisoindoline Moiety: This can be achieved by reacting phthalic anhydride with an appropriate amine under reflux conditions to form the isoindoline-1,3-dione structure.

    Attachment of the Propylthio Chain: The next step involves the introduction of a propylthio group to the isoindoline-1,3-dione. This can be done using a thiol reagent in the presence of a base.

    Coupling with Benzoic Acid: Finally, the propylthioisoindoline intermediate is coupled with benzoic acid using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[[3-(1,3-Dioxoisoindoline-2-yl)propyl]thio]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-[[3-(1,3-Dioxoisoindoline-2-yl)propyl]thio]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-[[3-(1,3-Dioxoisoindoline-2-yl)propyl]thio]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The propylthio chain and the benzoic acid moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[3-(1,3-Dioxoisoindoline-2-yl)propyl]amino]benzoic acid
  • 2-[[3-(1,3-Dioxoisoindoline-2-yl)propyl]oxy]benzoic acid

Uniqueness

2-[[3-(1,3-Dioxoisoindoline-2-yl)propyl]thio]benzoic acid is unique due to the presence of the propylthio chain, which imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

2-[3-(1,3-dioxoisoindol-2-yl)propylsulfanyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S/c20-16-12-6-1-2-7-13(12)17(21)19(16)10-5-11-24-15-9-4-3-8-14(15)18(22)23/h1-4,6-9H,5,10-11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHRKLPMMUUGDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCSC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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